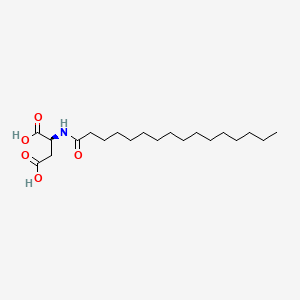

N-Palmitoyl-L-aspartate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(hexadecanoylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJZBFYRVKLOAA-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926579 | |

| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782-17-8, 130056-61-0 | |

| Record name | N-Palmitoyl aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1782-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartic acid, N-(1-oxohexadecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Aspartic acid, N-(1-oxohexadecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130056610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Palmitoyl-L-aspartate: A Technical Overview of its Biological Functions and Research Methodologies

Abstract

N-Palmitoyl-L-aspartate is an endogenous N-acyl amino acid that has been identified as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the pathology of several cancers. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a primary focus on its role in Hedgehog signaling. Detailed experimental protocols for the investigation of its inhibitory activities are presented, alongside a structured summary of relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of N-acyl amino acids and the modulation of the Hedgehog pathway.

Introduction to N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a growing class of lipid signaling molecules, structurally characterized by a fatty acid linked to an amino acid via an amide bond.[1] These molecules are increasingly recognized for their diverse biological activities and their roles in various physiological and pathological processes.[2] The discovery of NAAAs has expanded the concept of the "endocannabinoidome," a complex signaling system that includes the endocannabinoids and related lipid mediators.[2] NAAAs are involved in a range of biological functions, including the regulation of inflammation, pain, and energy metabolism.[3] Their biosynthesis can occur through several pathways, including the direct condensation of a fatty acid with an amino acid.[3]

This compound: Known Biological Functions

The primary and most well-documented biological function of this compound is the inhibition of the Hedgehog (Hh) signaling pathway.[4] The Hh pathway is a critical regulator of cellular proliferation and differentiation during embryonic development.[5][6] In adults, the pathway is mostly quiescent, but its reactivation is a known driver in several forms of cancer, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, breast, and lung.[5]

The key mechanism of Hh signaling involves the secreted Hedgehog protein (such as Sonic Hedgehog, Shh) binding to its receptor Patched1 (PTCH1).[5] This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein, which then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors that regulate the expression of target genes.[4]

A crucial step for the activity of the Shh protein is its N-terminal palmitoylation, a post-translational modification catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[4][5][7] This addition of a palmitate molecule is essential for the signaling potency of Shh.[4][7] this compound is understood to exert its inhibitory effect on the Hedgehog pathway by targeting Hhat.[4]

Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound.

Quantitative Data

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Hhat | In vitro enzymatic assay | Data not available | - |

| RU-SKI 43 (example inhibitor) | Hhat | In vitro enzymatic assay | ~5 | [4] |

| This compound | Hedgehog Pathway | Cell-based reporter assay | Data not available | - |

| RU-SKI 43 (example inhibitor) | Hedgehog Pathway | Cell-based reporter assay | ~10 | [4] |

Experimental Protocols

In Vitro Hedgehog Acyltransferase (Hhat) Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of this compound on Hhat activity using a purified enzyme and a fluorescently labeled peptide substrate.[8][9]

Materials:

-

Purified human Hhat enzyme

-

Biotinylated peptide substrate corresponding to the N-terminus of Shh (e.g., Biotin-Cys-Gly-Pro-Gly-Arg-Gly-Phe-Gly-Lys-Arg)

-

Palmitoyl-CoA

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Streptavidin-coated plates or beads

-

Fluorescent detection reagent for acylated peptides (e.g., using a fluorescently tagged palmitoyl-CoA or a secondary detection method)

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a solution of purified Hhat in assay buffer.

-

In a microplate, add the assay buffer, Hhat enzyme, and the biotinylated Shh peptide substrate.

-

Add varying concentrations of this compound or control compounds to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding Palmitoyl-CoA to each well.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a denaturing agent or by rapid cooling).

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated peptide.

-

Wash the plate to remove unbound reagents.

-

Quantify the amount of acylated peptide using a suitable fluorescent detection method.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Hedgehog Signaling Reporter Assay

This protocol outlines a method to evaluate the effect of this compound on the Hedgehog signaling pathway in a cellular context using a GLI-responsive luciferase reporter.[4]

Materials:

-

NIH 3T3 or similar cells responsive to Hedgehog signaling

-

Plasmids: GLI-responsive Firefly luciferase reporter, and a constitutively expressed Renilla luciferase for normalization.

-

Shh-conditioned medium or purified Shh protein

-

This compound (or other test compounds) dissolved in DMSO

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed NIH 3T3 cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the GLI-responsive Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with low-serum medium containing varying concentrations of this compound or control compounds.

-

Stimulate the cells with Shh-conditioned medium or a fixed concentration of purified Shh protein.

-

Incubate the cells for 48 hours.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of Shh-induced signaling for each concentration of this compound and determine the IC50 value.

Experimental Workflow

The following diagram provides a general workflow for assessing the inhibitory activity of a compound on the Hedgehog signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitoylation of Hedgehog Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hhat Is a Palmitoylacyltransferase with Specificity for N-Palmitoylation of Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hedgehog acyltransferase catalyzes a random sequential reaction and utilizes multiple fatty acyl-CoA substrates - PMC [pmc.ncbi.nlm.nih.gov]

Stability of N-Palmitoyl-L-aspartate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of N-Palmitoyl-L-aspartate in aqueous solutions. The stability of this lipoamino acid is a critical parameter for its application in research and pharmaceutical development, influencing formulation strategies, storage conditions, and ultimately, its biological activity. This document outlines potential degradation pathways, methodologies for stability assessment through forced degradation studies, and the development of stability-indicating analytical methods. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of drug stability testing to provide a robust framework for its evaluation.

Introduction

This compound is a lipoamino acid with growing interest in biomedical research. Its amphiphilic nature, combining a saturated fatty acid (palmitic acid) with an amino acid (L-aspartic acid), imparts unique self-assembling properties in aqueous environments and potential biological activities. However, the chemical stability of this compound in aqueous formulations is a key consideration for its practical application. The presence of an amide linkage and a chemically active aspartyl residue suggests potential susceptibility to degradation under various environmental conditions.

This guide details the theoretical framework and practical approaches for assessing the aqueous stability of this compound. It is intended to equip researchers and formulation scientists with the necessary knowledge to design and execute stability studies, interpret the results, and develop stable formulations.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated in aqueous solutions: hydrolysis of the amide bond and reactions involving the aspartic acid moiety.

Amide Bond Hydrolysis

The amide bond linking the palmitoyl (B13399708) group to the aspartic acid is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction would lead to the formation of palmitic acid and L-aspartic acid. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.

Aspartic Acid Degradation

The aspartic acid residue itself can undergo degradation, primarily through the formation of a cyclic imide (succinimide) intermediate. This intermediate can then hydrolyze to form not only the original L-aspartyl product but also an isomeric product, L-isoaspartic acid. The formation of isoaspartate is a common degradation pathway for peptides and proteins containing aspartic acid and can potentially alter the biological activity of the molecule. This process is also pH-dependent.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways of this compound in aqueous solution.

Stability Assessment: Forced Degradation Studies

To comprehensively evaluate the stability of this compound, forced degradation (or stress testing) studies are essential. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use to accelerate degradation and identify potential degradation products.[1][2][3][4][5]

Objectives of Forced Degradation Studies

-

To identify the likely degradation products.

-

To establish the degradation pathways.

-

To determine the intrinsic stability of the molecule.

-

To develop and validate a stability-indicating analytical method.

Recommended Stress Conditions

The following table summarizes the typical stress conditions employed in forced degradation studies.

| Stress Condition | Typical Parameters | Potential Degradation |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 80°C | Amide bond hydrolysis |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 80°C | Amide bond hydrolysis, Isomerization |

| Oxidation | 3% - 30% H₂O₂, Room Temperature | Oxidation of the molecule (less likely for this structure but should be tested) |

| Thermal Stress | 40°C - 80°C (in solution and as solid) | Acceleration of all degradation pathways |

| Photostability | Exposure to light (e.g., ICH Q1B guidelines) | Photodegradation (less likely for this structure but should be tested) |

Experimental Protocols

General Protocol for Forced Degradation

A generalized workflow for conducting a forced degradation study is illustrated below.

Diagram of Forced Degradation Experimental Workflow

Caption: General experimental workflow for a forced degradation study.

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent where it is freely soluble (e.g., methanol (B129727) or ethanol).

-

Working Solutions: For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to achieve the desired final concentration of the drug.

Stress Conditions Protocol

-

Acid/Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base.

-

Incubate the solutions at a specified temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot and neutralize it with an equivalent amount of base or acid.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Incubate at room temperature for a defined period (e.g., 24 hours).

-

-

Thermal Degradation:

-

Prepare an aqueous solution of this compound (e.g., in a buffered solution at a relevant pH).

-

Incubate at an elevated temperature (e.g., 60°C) for various time points.

-

-

Photostability:

-

Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Example HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A time-gradient from high aqueous to high organic (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 210 nm) and/or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

This method would need to be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.[6][7][8]

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner, typically in tabular format, to allow for easy comparison of the stability of this compound under different conditions.

Table 1: Hypothetical Stability Data for this compound under Various Stress Conditions

| Stress Condition | Time (hours) | % this compound Remaining | Major Degradation Product(s) |

| 0.1 M HCl, 60°C | 0 | 100 | - |

| 8 | 85.2 | Palmitic Acid, L-Aspartic Acid | |

| 24 | 65.7 | Palmitic Acid, L-Aspartic Acid | |

| 0.1 M NaOH, 60°C | 0 | 100 | - |

| 8 | 70.1 | Palmitic Acid, L-Aspartic Acid, Isoaspartate derivative | |

| 24 | 40.5 | Palmitic Acid, L-Aspartic Acid, Isoaspartate derivative | |

| 3% H₂O₂, RT | 24 | 99.5 | No significant degradation |

| Aqueous Solution, 60°C | 24 | 95.3 | Minor hydrolysis products |

| Photostability (ICH Q1B) | - | >99% | No significant degradation |

Conclusion

While specific published stability data for this compound is limited, a systematic approach using forced degradation studies provides a robust framework for its comprehensive evaluation. The primary anticipated degradation pathways are amide bond hydrolysis and isomerization of the aspartic acid residue, both of which are expected to be pH and temperature-dependent. The development of a validated stability-indicating HPLC method is paramount for accurate monitoring of the degradation process. The methodologies and data presentation formats outlined in this guide offer a foundation for researchers and drug development professionals to assess and ensure the stability and quality of this compound in their applications.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. biopharminternational.com [biopharminternational.com]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. researchgate.net [researchgate.net]

- 7. impactfactor.org [impactfactor.org]

- 8. A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies | Semantic Scholar [semanticscholar.org]

A Technical Guide to High-Purity N-Palmitoyl-L-aspartate for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available high-purity N-Palmitoyl-L-aspartate. It is designed to assist researchers and professionals in sourcing the compound and applying it in experimental settings, with a focus on its role as an inhibitor of the Hedgehog signaling pathway.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer high-purity this compound for research purposes. The following table summarizes the available quantitative data to facilitate comparison between suppliers. It is important to note that while most suppliers state a purity of ≥98%, obtaining batch-specific Certificates of Analysis (CoA) is recommended for detailed information on purity, analytical methods, and impurity profiles.

| Supplier | Product Number | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity | Analytical Method(s) |

| Cayman Chemical | 19952 | 1782-17-8 | C₂₀H₃₇NO₅ | 371.5 | ≥98% | Not specified on datasheet |

| MedchemExpress | HY-139166 | 1782-17-8 | C₂₀H₃₇NO₅ | 371.51 | Not specified on datasheet | Not specified on datasheet |

| Amsbio | AMS.T25918 | 1782-17-8 | C₂₀H₃₇NO₅ | 371.51 | Not specified on datasheet | Not specified on datasheet |

| TargetMol | T25918 | 1782-17-8 | C₂₀H₃₇NO₅ | 371.51 | Not specified on datasheet | Not specified on datasheet |

| Molnova | M34114 | 1782-17-8 | C₂₀H₃₇NO₅ | 371.51 | 98% | HPLC, NMR[1] |

Analytical Methodologies

The primary methods for assessing the purity and identity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of chemical compounds. For this compound, a reverse-phase HPLC method is typically employed. While specific column types and mobile phases may vary between suppliers, a general approach would involve:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., ~210 nm) due to the lack of a strong chromophore in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the palmitoyl (B13399708) chain and the aspartate moiety.

Biological Activity: Inhibition of the Hedgehog Signaling Pathway

This compound has been identified as a natural N-acylaspartate that inhibits the Hedgehog signaling pathway.[2][3] This pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers. The inhibitory action of this compound is observed after stimulation of the pathway with a Smoothened (SMO) agonist, suggesting that its mechanism of action is downstream of SMO activation.[2][3]

References

N-Acylaspartate Signaling: A Technical Review of a Novel Class of Bioactive Lipids

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the burgeoning field of N-acylaspartate (NAA) signaling, offering researchers, scientists, and drug development professionals a detailed overview of the core mechanisms, experimental methodologies, and quantitative data associated with this emerging class of signaling molecules. The guide meticulously summarizes current knowledge, highlighting the role of N-acetylaspartate (NAA) in neuronal function and exploring the potential for other long-chain N-acylaspartates in cellular signaling.

N-acylaspartates, particularly the well-studied N-acetylaspartate, are increasingly recognized for their diverse physiological roles beyond their established metabolic functions.[1][2] This review consolidates the existing literature, presenting a cohesive picture of their involvement in key signaling pathways and providing a foundation for future research and therapeutic development.

Core Signaling Pathways and Mechanisms

The primary signaling activity identified for an N-acylaspartate involves the interaction of N-acetylaspartate with the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system.[3][4] While NAA is a less potent agonist compared to glutamate, at high concentrations (in the micromolar to millimolar range), it can elicit intracellular calcium influx through NMDA receptor activation.[3][4] This interaction suggests a modulatory role for NAA in synaptic plasticity and neuronal excitability.

Furthermore, evidence suggests a link between NAA metabolism and the cyclic AMP (cAMP) signaling pathway. While the direct activation of a G-protein coupled receptor by NAA has not been definitively established, the regulation of NAA levels appears to be influenced by cAMP-dependent processes. This interplay points towards a more complex regulatory network than previously understood.

While research has predominantly focused on NAA, the signaling properties of other N-acylaspartates, especially those with longer acyl chains, remain a promising yet underexplored area. Studies on other acylated biomolecules suggest that the length and saturation of the acyl chain can significantly influence their biological activity, hinting at the potential for a diverse range of signaling functions within the N-acylaspartate family.[5][6][7]

Quantitative Data Summary

To facilitate comparative analysis, the available quantitative data from the literature has been summarized. It is important to note that specific binding affinities and potency values for N-acylaspartates are still limited.

| Compound | Receptor/Target | Parameter | Value | Cell Type/System | Reference |

| N-acetylaspartate (NAA) | NMDA Receptor | Activation Concentration | > 300 µM | Cultured mouse spinal cord neurons | [3] |

| N-acetylaspartate (NAA) | NMDA Receptor | Activation Concentration | 60 µM (induces efflux) | Organotypic slices of rat hippocampus | [4] |

| L-Glutamate (for comparison) | NMDA Receptor | EC50 | 2.3 µM | Mouse embryonic hippocampal neurons | [8] |

Table 1: Quantitative Data for N-Acylaspartate Signaling Events

Key Experimental Protocols

This guide provides an overview of the essential experimental methodologies employed to investigate N-acylaspartate signaling.

Measurement of Intracellular Calcium Influx

A common method to assess the activation of receptors that couple to calcium signaling, such as the NMDA receptor, is through the use of fluorescent calcium indicators.

Protocol Overview:

-

Cell Culture and Dye Loading: Neuronal cells or other relevant cell lines are cultured on appropriate plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Calcium Green-1.[9][10][11]

-

Baseline Fluorescence Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorescence plate reader or microscope.

-

Application of N-acylaspartate: A solution of the N-acylaspartate of interest (e.g., NAA) is added to the cells.

-

Fluorescence Measurement: Changes in fluorescence intensity are monitored over time. An increase in fluorescence indicates an influx of intracellular calcium.

-

Data Analysis: The change in fluorescence is quantified and can be used to determine the concentration-response relationship and calculate parameters like EC50.[11]

Measurement of Cyclic AMP (cAMP) Levels

To investigate the involvement of the cAMP pathway, various commercially available assay kits can be utilized. These assays are typically based on competitive binding principles.

Protocol Overview:

-

Cell Culture and Stimulation: Cells are cultured and then treated with the N-acylaspartate being investigated, alongside appropriate controls and known modulators of adenylyl cyclase (e.g., forskolin).

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Assay: The lysate is then used in a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[12][13][14][15][16] In these assays, cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.

-

Signal Detection: The signal generated is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP, and this is used to determine the cAMP concentration in the experimental samples.

Signaling Pathway Diagrams

To visually represent the known and hypothesized signaling pathways of N-acylaspartates, the following diagrams have been generated using the DOT language.

Future Directions

The field of N-acylaspartate signaling is still in its infancy, with significant opportunities for further exploration. Key areas for future research include:

-

Identification of specific receptors for N-acylaspartates: Beyond the interaction with the NMDA receptor, the existence of dedicated receptors for NAA and other long-chain N-acylaspartates remains an open question.

-

Elucidation of downstream signaling cascades: A deeper understanding of the intracellular signaling pathways activated by N-acylaspartates is crucial to unravel their physiological functions.

-

Investigation of the signaling roles of long-chain N-acylaspartates: The biological activities of N-acylaspartates with varying acyl chain lengths and degrees of saturation warrant thorough investigation.

-

Development of selective pharmacological tools: The creation of specific agonists and antagonists for putative N-acylaspartate receptors will be instrumental in dissecting their roles in health and disease.

This technical guide serves as a critical resource for advancing our understanding of N-acylaspartate signaling and paving the way for the development of novel therapeutic strategies targeting this exciting class of bioactive lipids.

References

- 1. N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. NMDA-receptor mediated efflux of N-acetylaspartate: physiological and/or pathological importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Long-chain acyl-CoA synthetase 4 participates in the formation of highly unsaturated fatty acid-containing phospholipids in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. cytivalifesciences.com [cytivalifesciences.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. resources.revvity.com [resources.revvity.com]

N-Palmitoyl-L-aspartate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-L-aspartate is a naturally occurring N-acylaspartate, a class of lipid molecules that are gaining interest for their potential roles in cellular signaling and therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its core mechanism of action, potential therapeutic applications, and detailed experimental protocols for its synthesis and biological evaluation. While research on this specific molecule is still emerging, this document consolidates the available information to guide further investigation into its therapeutic utility.

This compound is structurally composed of a saturated 16-carbon fatty acid, palmitic acid, linked to the amino group of the amino acid L-aspartic acid. This amphiphilic structure imparts unique self-assembling properties in aqueous solutions[1]. Its primary known biological activity is the inhibition of the Hedgehog signaling pathway, a crucial pathway in embryonic development and oncogenesis[2].

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers[3].

This compound has been identified as a natural inhibitor of the Hedgehog signaling pathway[2]. The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of the ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream. This ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes that promote cell growth, proliferation, and survival[4][5][6].

While the precise molecular interaction is yet to be fully elucidated, it is proposed that this compound exerts its inhibitory effect on this pathway, potentially by interfering with the function of key components like SMO or other downstream effectors. It is important to note that this compound does not appear to affect cannabinoid receptors or fatty acid amide hydrolase (FAAH) activity, distinguishing its mechanism from other well-known lipid signaling molecules[2].

Potential Therapeutic Applications

Cancer Therapy

Given its inhibitory effect on the Hedgehog signaling pathway, the primary and most promising therapeutic application of this compound is in the field of oncology. The aberrant activation of the Hedgehog pathway is a known driver in several malignancies. By inhibiting this pathway, this compound could potentially halt the proliferation and survival of cancer cells that are dependent on this signaling cascade.

While direct quantitative data for this compound is not yet available, a study on related N-acylaspartic acid dimethyl esters has shown antiproliferative effects against the THP-1 human leukemia cell line, with GI50 values in the low micromolar range[7]. This suggests that the N-acylaspartate scaffold is a promising starting point for the development of novel anti-cancer agents.

Data Presentation

Quantitative data for the biological activity of this compound is currently limited in publicly available literature. The following table summarizes the growth inhibition (GI50) data for a series of related N-acylaspartic acid dimethyl esters against the THP-1 human leukemia cell line[7]. It is important to note that these are derivatives and not this compound itself. Further research is required to determine the specific GI50 and IC50 values for this compound.

| Compound (N-acyl group) | GI50 (µM) on THP-1 Cells[7] |

| Aromatic Acyl Derivative 1 | 7.6 |

| Aromatic Acyl Derivative 2 | 3.2 |

| Aromatic Acyl Derivative 3 | 1.3 |

Experimental Protocols

Synthesis of this compound

The following is a plausible method for the synthesis of this compound based on the Schotten-Baumann reaction, a common method for the N-acylation of amino acids[5].

Materials:

-

L-aspartic acid

-

Palmitoyl (B13399708) chloride

-

Sodium carbonate

-

Dodecyltrimethylammonium (B156365) bromide (catalyst)

-

Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, suspend L-aspartic acid (1 equivalent), sodium carbonate (1 equivalent), and a catalytic amount of dodecyltrimethylammonium bromide in THF.

-

To this suspension, add palmitoyl chloride (1 equivalent) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for approximately 4 hours.

-

Reflux the reaction mixture overnight (approximately 8-10 hours).

-

After cooling to room temperature, filter the solid residue from the THF suspension.

-

Evaporate the THF from the filtrate to yield a solid residue.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Hedgehog Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a cell-based luciferase reporter assay to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway[8][9][10][11][12].

Materials:

-

NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control plasmid.

-

Sonic Hedgehog (Shh) conditioned medium or a purified Smoothened agonist (e.g., SAG).

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Dual-Luciferase® Reporter Assay System.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NIH/3T3 reporter cells into a 96-well plate at a density that allows for confluence after 24 hours.

-

Compound Treatment: After 24 hours, replace the medium with a low-serum medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Pathway Activation: After a pre-incubation period with the compound (e.g., 1 hour), add Shh conditioned medium or a Smoothened agonist to all wells except for the negative control wells to stimulate the Hedgehog pathway.

-

Incubation: Incubate the plate for an additional 24-48 hours to allow for luciferase expression.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. web.stanford.edu [web.stanford.edu]

- 12. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on the Interaction of N-Palmitoyl-L-aspartate with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that are gaining increasing attention for their diverse physiological roles.[1][2][3][4][5][6] This guide focuses on a specific NAA, N-Palmitoyl-L-aspartate, providing a comprehensive overview of its known and inferred interactions with cell membranes. While direct experimental data on this compound is limited, this document synthesizes available information on related N-acyl amino acids to provide a predictive framework for its biophysical behavior and biological functions.

This compound is structurally composed of a 16-carbon saturated fatty acid (palmitic acid) linked to the amino group of L-aspartic acid. This amphipathic structure, featuring a hydrophobic acyl chain and a hydrophilic amino acid headgroup, dictates its interaction with the lipid bilayer of cell membranes.

One of the key identified roles of this compound is its function as an inhibitor of the Hedgehog (Hh) signaling pathway.[7] This pathway is crucial during embryonic development and its dysregulation is implicated in various cancers. The inhibitory action is thought to be mediated through the interaction of this compound with the transmembrane protein Patched1 (PTCH1), a key receptor in the Hh pathway.[8]

This guide will delve into the synthesis of this compound, its likely biophysical interactions with the cell membrane, its role in modulating signaling pathways, and detailed experimental protocols to facilitate further research in this area.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of the amino group of L-aspartic acid with palmitoyl (B13399708) chloride. A general protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-aspartic acid

-

Palmitoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform (B151607)/methanol (B129727) mixture)

Procedure:

-

Dissolution of L-aspartic acid: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (e.g., 2M NaOH) at 0°C with stirring. The amount of NaOH should be sufficient to deprotonate both the amino group and the carboxylic acid groups.

-

Acylation Reaction: Slowly add palmitoyl chloride dissolved in a suitable organic solvent like acetone to the aqueous solution of L-aspartic acid under vigorous stirring at 0°C. The reaction is typically allowed to proceed for several hours while maintaining the cold temperature.

-

Acidification: After the reaction is complete, acidify the mixture to a low pH (e.g., pH 1-2) using concentrated hydrochloric acid. This will protonate the carboxylic acid groups and cause the this compound to precipitate out of the solution.

-

Extraction: Extract the product from the aqueous phase using an organic solvent such as dichloromethane.

-

Drying and Evaporation: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography. A solvent system such as a gradient of methanol in chloroform is typically effective for elution.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Interaction with Cell Membranes: A Biophysical Perspective

The amphipathic nature of this compound governs its interaction with the lipid bilayer. The long, saturated palmitoyl chain is expected to readily insert into the hydrophobic core of the membrane, while the polar aspartic acid headgroup will remain at the aqueous interface.

Membrane Partitioning

The extent to which this compound incorporates into the cell membrane can be quantified by its membrane partition coefficient (Kₚ). While specific data for this compound is not available, studies on other N-acyl amino acids and similar amphiphilic molecules can provide an estimate. The partitioning is influenced by the hydrophobicity of the acyl chain and the charge and size of the headgroup.

| Compound Class | Acyl Chain | Headgroup | Expected Relative Kₚ |

| N-Palmitoyl Amino Acids | C16:0 | Amino Acid | High |

| N-Myristoyl Amino Acids | C14:0 | Amino Acid | Moderate |

| Free Fatty Acids | C16:0 | Carboxylate | High |

Table 1: Predicted relative membrane partition coefficients (Kₚ) of N-acyl amino acids.

Effect on Membrane Fluidity

The insertion of this compound into the lipid bilayer is expected to modulate membrane fluidity. The saturated palmitoyl chain can pack tightly with the acyl chains of membrane phospholipids, particularly in ordered domains, potentially leading to a decrease in membrane fluidity (increase in order).

Experimental Protocol: Membrane Fluidity Assay using Fluorescence Anisotropy

This protocol describes how to measure changes in membrane fluidity upon the addition of this compound using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[9][10]

Materials:

-

Liposomes (e.g., composed of POPC or a mixture mimicking a cell membrane)

-

This compound solution

-

DPH stock solution (in a suitable organic solvent like tetrahydrofuran)

-

Buffer (e.g., PBS)

-

Fluorometer with polarization capabilities

Procedure:

-

Liposome (B1194612) Preparation: Prepare unilamellar vesicles (liposomes) of the desired lipid composition using methods such as extrusion or sonication.

-

DPH Labeling: Add the DPH stock solution to the liposome suspension while vortexing to ensure uniform labeling. Incubate in the dark for at least 1 hour to allow the probe to incorporate into the lipid bilayer.

-

Sample Preparation: Prepare a series of samples with a fixed concentration of DPH-labeled liposomes and varying concentrations of this compound. Include a control sample with no this compound.

-

Fluorescence Anisotropy Measurement:

-

Set the excitation and emission wavelengths for DPH (e.g., Ex: 360 nm, Em: 430 nm).

-

Measure the fluorescence intensities of the vertically and horizontally polarized emission light when the sample is excited with vertically polarized light.

-

Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

-

-

Data Analysis: Plot the fluorescence anisotropy as a function of the this compound concentration. An increase in anisotropy indicates a decrease in membrane fluidity.

Interaction with Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are involved in cell signaling. Palmitoylation is a known signal for targeting proteins to lipid rafts. It is plausible that this compound may preferentially partition into these ordered lipid domains due to its saturated acyl chain.

Modulation of Signaling Pathways

The primary known signaling role of this compound is its inhibition of the Hedgehog pathway.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of the Hedgehog (Hh) ligand to its receptor, Patched1 (PTCH1).[11] In the absence of Hh, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like molecule. Binding of Hh to PTCH1 relieves this inhibition, allowing SMO to activate downstream signaling cascades that ultimately lead to the activation of Gli transcription factors and the expression of target genes.

This compound has been shown to inhibit Hedgehog signaling.[7] The proposed mechanism involves the insertion of the palmitoyl chain into a hydrophobic pocket of the transmembrane domain of PTCH1, thereby modulating its activity and preventing the activation of SMO.

Interaction with Membrane Proteins

The interaction of this compound with the transmembrane protein PTCH1 highlights its potential to directly modulate the function of other membrane proteins. The insertion of its hydrophobic tail into the lipid bilayer places the aspartate headgroup at the membrane-water interface, where it can engage in electrostatic or hydrogen-bonding interactions with the extracellular or intracellular loops of membrane proteins.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Lipid-Protein Interaction

SPR is a powerful technique for quantifying the binding affinity and kinetics of interactions between a lipid and a protein.[1][12][13][14][15] This protocol outlines a general approach to study the interaction of this compound with a purified membrane protein, such as a reconstituted fragment of PTCH1.

Materials:

-

SPR instrument and sensor chips (e.g., L1 chip for liposome capture)

-

Purified membrane protein of interest (e.g., PTCH1) reconstituted into liposomes

-

This compound solutions of varying concentrations

-

Running buffer

Procedure:

-

Liposome Preparation and Protein Reconstitution: Prepare liposomes containing the purified membrane protein.

-

Chip Preparation: Immobilize the proteoliposomes onto the surface of an L1 sensor chip.

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the sensor surface.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

-

| Parameter | Description | Units |

| kₐ | Association rate constant | M⁻¹s⁻¹ |

| kₔ | Dissociation rate constant | s⁻¹ |

| K₋ | Equilibrium dissociation constant (kₔ/kₐ) | M |

Table 2: Key kinetic parameters obtained from SPR analysis.

Conclusion and Future Directions

This compound is an intriguing N-acyl amino acid with a confirmed role as a Hedgehog signaling inhibitor. Its amphipathic nature strongly suggests it will partition into cell membranes, likely influencing their physical properties and interacting with membrane proteins. While direct quantitative data for this compound is currently lacking, this guide provides a framework based on analogous compounds and outlines detailed experimental protocols to enable further investigation.

Future research should focus on:

-

Quantifying the membrane partition coefficient of this compound.

-

Experimentally determining its effect on membrane fluidity and lipid raft organization.

-

Elucidating the precise molecular interactions with PTCH1 and identifying other potential membrane protein targets.

-

Exploring its broader physiological roles beyond Hedgehog signaling.

By addressing these questions, a more complete understanding of the biological significance of this compound will emerge, potentially paving the way for novel therapeutic strategies targeting membrane-associated processes.

References

- 1. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Regulation of Cholesterol Binding to the Receptor Patched1 by its interactions With the Ligand Sonic Hedgehog (Shh) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Structure and function of the hedgehog receptor patched | Stanford Digital Repository [purl.stanford.edu]

- 12. Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [en.bio-protocol.org]

Methodological & Application

Application Notes and Protocols for N-Palmitoyl-L-aspartate in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Palmitoyl-L-aspartate is an N-acylaspartate compound that has garnered interest in cell biology research. Structurally, it consists of the saturated fatty acid, palmitic acid, linked to the amino acid L-aspartate. This unique structure suggests potential involvement in various cellular processes, drawing from the biological activities of both of its components. Palmitoylation, the attachment of fatty acids like palmitate to proteins, is a crucial post-translational modification that regulates protein localization, stability, and function.[1][2] Dysregulation of palmitoylation has been implicated in several diseases, including cancer and neurodegenerative disorders.[2] Aspartate, on the other hand, is a non-essential amino acid that functions as a neurotransmitter and a key metabolite in cellular biosynthesis.[3][4][5]

Notably, this compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[6] The Hh pathway is fundamental during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. This inhibitory action presents this compound as a potential tool for cancer research and therapeutic development.

These application notes provide a detailed protocol for the preparation and use of this compound in in vitro cell culture experiments, along with suggested applications and methodologies for studying its biological effects.

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Formal Name | N-(1-oxohexadecyl)-L-aspartic acid | [6] |

| CAS Number | 1782-17-8 | [6] |

| Molecular Formula | C₂₀H₃₇NO₅ | [6] |

| Molecular Weight | 387.5 g/mol | |

| Appearance | Crystalline solid | [6] |

| Solubility | DMF: 20 mg/mL | [6] |

| DMSO: 15 mg/mL | [6] | |

| Ethanol: 25 mg/mL | [6] | |

| Methyl Acetate: 10 mg/mL | [6] | |

| PBS (pH 7.2): 2 mg/mL | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution is essential for accurately dosing cells in culture. Given its solubility profile, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of lipophilic compounds for in vitro use.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile pipette tips

Protocol:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock concentration of 10-15 mg/mL. For example, to prepare a 15 mg/mL stock solution, dissolve 15 mg of this compound in 1 mL of DMSO.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile vial.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Cell Treatment Protocol

This protocol outlines the general steps for treating cultured cells with this compound. The optimal concentration and incubation time will depend on the cell type and the specific biological question being investigated.

Materials:

-

Cultured cells in multi-well plates, flasks, or dishes

-

Complete cell culture medium

-

This compound stock solution (prepared as described above)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).

-

Cell Treatment:

-

Carefully remove the old medium from the cells.

-

Wash the cells once with sterile PBS (optional, depending on the cell line).

-

Add the prepared working solutions of this compound or the vehicle control to the respective wells.

-

-

Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as cell viability assays (MTT, WST-1), western blotting, qPCR, or immunofluorescence staining.

Suggested Applications and Assays

Based on the known biological activities of its components and its reported inhibition of the Hedgehog pathway, this compound can be investigated in several research areas.

| Research Area | Suggested Cell Lines | Potential Assays |

| Cancer Biology | Medulloblastoma (e.g., Daoy), Basal Cell Carcinoma (e.g., ASZ001), Pancreatic Cancer (e.g., PANC-1) | Cell proliferation assays (MTT, BrdU), Apoptosis assays (Caspase-3/7 activity, Annexin V staining), Western blot for Hh pathway proteins (Gli1, Ptch1), qPCR for Hh target genes. |

| Neurobiology | Neuronal cell lines (e.g., SH-SY5Y), Primary cortical neurons, Microglia (e.g., BV-2)[7][8] | Neurite outgrowth assays, Cytotoxicity assays (LDH release), Measurement of inflammatory markers (e.g., TNF-α, IL-6)[7], NMDA receptor activity assays. |

| Immunology | Macrophages (e.g., RAW 264.7), Monocytes (e.g., THP-1)[7] | ELISA for cytokine secretion (e.g., IL-1β, TNF-α), Western blot for inflammatory signaling pathways (e.g., NF-κB)[9][10], Phagocytosis assays. |

Visualizing Experimental and Signaling Pathways

To aid in experimental design and understanding the potential mechanisms of action, the following diagrams are provided.

Figure 1: General experimental workflow for in vitro studies with this compound.

Figure 2: Simplified Hedgehog signaling pathway indicating the inhibitory role of this compound on Smoothened (SMO).

Figure 3: Hypothetical signaling pathways potentially modulated by this compound based on its constituent molecules.

References

- 1. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of palmitoylation in axonal transport mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartate signalling drives lung metastasis via alternative translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caissonlabs.com [caissonlabs.com]

- 5. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. N-acetylaspartate mitigates pro-inflammatory responses in microglial cells by intersecting lipid metabolism and acetylation processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Neuroinflammatory and Neurotoxic Potential of Palmitic Acid Is Mitigated by Oleic Acid in Microglial Cells and Microglial-Neuronal Co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Aspartate Metabolism Facilitates IL-1β Production in Inflammatory Macrophages [frontiersin.org]

Application Notes and Protocols for N-Palmitoyl-L-aspartate Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-L-aspartate is a lipoamino acid that has garnered interest in biomedical research, notably for its role as an inhibitor of Hedgehog signaling. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in research settings.

Data Presentation

Quantitative data regarding the solubility and storage of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Unit | Source(s) |

| Solubility | |||

| Dimethylformamide (DMF) | 20 | mg/mL | [1][2][3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 15 | mg/mL | [1][2][3] |

| Ethanol (B145695) | 25 | mg/mL | [1][2][3] |

| Methyl Acetate | 10 | mg/mL | [1][2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 | mg/mL | [1][2] |

| Storage | |||

| Recommended Storage Temperature | -20 | °C | [1][2][3] |

| Stability of Solid Compound | ≥ 4 | years | [2] |

| Stability in Solvent (-80°C) | 6 | months | [4] |

| Stability in Solvent (-20°C) | 1 | month | [4] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which is a common practice for sparingly soluble compounds.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Dissolution: Tightly cap the tube/vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.

-

Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with the chosen organic solvent.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the dilution of the high-concentration organic stock solution into an aqueous medium, such as cell culture medium, for experimental use.

Materials:

-

High-concentration this compound stock solution (from Protocol 1)

-

Pre-warmed cell culture medium or desired aqueous buffer

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Thawing the Stock: Thaw a single aliquot of the high-concentration stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to reach the final desired working concentration. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion, which helps to prevent precipitation of the compound.

-

Final Solvent Concentration: Ensure that the final concentration of the organic solvent (DMSO or ethanol) in the working solution is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

-

Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure its stability and prevent potential precipitation over time.

Mandatory Visualizations

Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.

Caption: Diagram showing the inhibitory effect of this compound on the Hedgehog signaling pathway.

References

- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 3. Chemical Tools for Lipid Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into the generation and transduction of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of N-Palmitoyl-L-aspartate in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-L-aspartate is a naturally occurring N-acyl aspartate that has been identified as an inhibitor of the Hedgehog signaling pathway.[1] The Hedgehog pathway is crucial in embryonic development and has been implicated in the progression of certain cancers. The ability to accurately quantify this compound in various biological matrices is essential for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting this pathway.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in academia and the pharmaceutical industry.

Signaling Pathway Context

The following diagram illustrates the established role of this compound within the Hedgehog signaling pathway.

Caption: Hedgehog signaling pathway and the inhibitory role of this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. This process includes sample preparation, LC-MS/MS analysis, and subsequent data processing.

Caption: Experimental workflow for this compound quantification.

Materials and Methods

Reagents and Materials

-

This compound analytical standard

-

N-Palmitoyl-d3-L-aspartate (internal standard)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Methyl tert-butyl ether (MTBE)

-

Biological matrix (e.g., human plasma)

Standard Solutions and Calibration Curve

Stock solutions of this compound and N-Palmitoyl-d3-L-aspartate were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions for the calibration curve were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards were prepared by spiking the appropriate amount of working standard solution into the biological matrix.

Sample Preparation Protocol

-

Thawing: Thaw biological samples (e.g., 50 µL of plasma) on ice.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (N-Palmitoyl-d3-L-aspartate, 1 µg/mL) to each sample, calibrator, and quality control (QC) sample.

-

Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube.

-

Liquid-Liquid Extraction: Add 500 µL of MTBE to the supernatant. Vortex for 1 minute.

-

Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

-

Organic Layer Collection: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 acetonitrile/water (v/v) with 0.1% formic acid. Vortex for 20 seconds.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

-

Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

| LC Parameters | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 50% B to 95% B over 8 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min. |

| MS/MS Parameters | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 |

| Spray Voltage | -4500 V |

| Source Temperature | 500°C |

| Collision Gas | Argon |

Results and Data Presentation

The LC-MS/MS method was validated for linearity, sensitivity, accuracy, and precision.

Mass Spectrometry Transitions

The Multiple Reaction Monitoring (MRM) transitions for this compound and its deuterated internal standard are summarized in Table 1. The transitions were optimized by direct infusion of the analytical standards.

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |

|---|---|---|---|---|

| This compound | 370.3 | 132.1 | 25 | Negative |

| N-Palmitoyl-d3-L-aspartate | 373.3 | 135.1 | 25 | Negative |

Method Validation Summary

A summary of the quantitative performance of the method is presented in Table 2. The method demonstrates excellent linearity over the specified concentration range and achieves low limits of detection and quantification.

Table 2: Quantitative Method Performance

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and specific quantification of this compound in biological matrices. The detailed protocol for sample preparation and analysis provides a reliable tool for researchers investigating the role of this lipid mediator in health and disease. The method's performance makes it suitable for both basic research and clinical applications in the field of drug development.

References

Application Notes and Protocols: N-Palmitoyl-L-aspartate in Hedgehog Signaling Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the formation and progression of various cancers, making it a key target for therapeutic intervention. A pivotal post-translational modification in Hh signaling is the N-palmitoylation of the Sonic Hedgehog (Shh) ligand, a reaction catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[1][2][3] This lipid modification is essential for the full signaling activity of Shh.[2][4]

N-Palmitoyl-L-aspartate is an N-acylaspartate that has been identified as an inhibitor of the Hedgehog signaling pathway.[5] It has been shown to suppress Hh signaling induced by the Smoothened (Smo) agonist, SAG, or by non-sterol-modified Shh.[5] This document provides detailed application notes and protocols for utilizing this compound in Hedgehog signaling assays to investigate its inhibitory effects and potential as a therapeutic agent.

Mechanism of Hedgehog Signaling and Potential Interaction of this compound

The canonical Hedgehog signaling pathway is initiated by the binding of a lipid-modified Hh ligand (such as Shh) to its receptor, Patched (PTCH1). In the absence of the Hh ligand, PTCH1 inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). Upon Hh binding to PTCH1, this inhibition is relieved, leading to the activation of SMO. Activated SMO then triggers a downstream signaling cascade that results in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes.

This compound has been shown to inhibit Hh signaling that is stimulated by the Smoothened agonist SAG.[5] This suggests that this compound acts downstream of or at the level of SMO activation. The precise mechanism is yet to be fully elucidated, but it may involve interference with SMO conformational changes, downstream signaling components, or the function of GLI transcription factors.

Figure 1: Hedgehog Signaling Pathway and Hypothesized Action of this compound.

Experimental Protocols

Protocol 1: GLI-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on Hedgehog pathway activation using a GLI-responsive luciferase reporter system.

Materials:

-